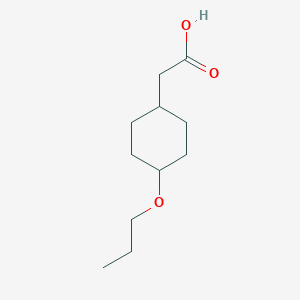

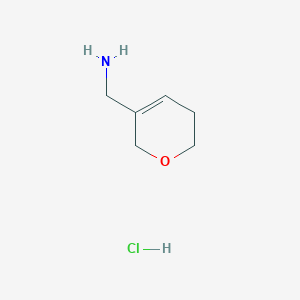

5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride

説明

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .Molecular Structure Analysis

The molecular structure of piperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . Oxazole, on the other hand, is a five-membered ring compound containing one oxygen atom and one nitrogen atom. The exact molecular structure of “5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride” would be a combination of these structures, but specific details are not available.Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .科学的研究の応用

Spectroscopic Properties and Quantum Mechanical Study : Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of a compound similar to 5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid, using techniques like FT-IR, NMR, and UV, alongside quantum chemical methods. This study highlights the compound's potential in advanced spectroscopic analysis and theoretical chemistry applications (Devi, Bishnoi, & Fatma, 2020).

Synthesis of Novel Heterocyclic Amino Acid-like Building Blocks : Bruzgulienė et al. (2022) developed a synthesis method for novel achiral and chiral heterocyclic amino acid-like building blocks, using reactions including those with azetidine, pyrrolidine, or piperidine enamines. This research contributes to the field of synthetic organic chemistry, particularly in the development of new compounds for pharmaceutical research (Bruzgulienė et al., 2022).

Synthesis and Biological Evaluation as GABA Uptake Inhibitors : Zhang et al. (2007) synthesized and evaluated a series of compounds, including derivatives of piperidine-3-carboxylic acid hydrochlorides, as gamma-aminobutyric acid uptake inhibitors. This research has implications for neuroscience and pharmacology, particularly in understanding neurotransmitter regulation (Zhang et al., 2007).

Synthesis and Tuberculostatic Activity of Derivatives : Foks et al. (2004) investigated the synthesis and tuberculostatic activity of various derivatives, including those with piperidine structure. This study is significant for medicinal chemistry and the development of potential treatments for tuberculosis (Foks et al., 2004).

Synthesis of Bioisosteres for GABA Receptor Binding Site : Giraudo et al. (2018) synthesized and characterized a series of N1- and N2- functionalized 4-hydroxy-1,2,3-triazole analogues, including those with piperidine structure, to probe the orthosteric gamma-aminobutyric acid receptor binding site. This research is crucial in understanding receptor-ligand interactions and drug design (Giraudo et al., 2018).

将来の方向性

Piperidine is a pivotal cornerstone in the production of drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on developing new synthesis methods and exploring the potential therapeutic applications of piperidine derivatives.

作用機序

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , and they are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological and pharmacological activities . They participate in a wide range of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Pharmacokinetics

The molecular weight of the compound is 20924 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Piperidine derivatives have been found to exhibit various pharmacological activities .

Action Environment

The success of piperidine-containing compounds in drug design can be attributed to their relatively stable nature and the mild and functional group tolerant reaction conditions they require .

生化学分析

Biochemical Properties

5-(Piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), by binding to their active sites and preventing substrate access . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s specificity and potency.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been observed to induce apoptosis by activating caspase pathways and disrupting mitochondrial function . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell proliferation. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing ATP production and promoting cell death in metabolically active cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as COX-1 and COX-2, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation. The binding interactions often involve specific amino acid residues within the enzyme’s active site, resulting in a high degree of selectivity and potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to gradual degradation . In vitro studies have shown that the compound’s effects on cellular function can be sustained for several hours, with a gradual decline in activity as the compound is metabolized or degraded. Long-term exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity . At higher doses, toxic effects can occur, including liver and kidney damage, gastrointestinal disturbances, and hematological abnormalities. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome, while doses exceeding this threshold can lead to adverse effects.

Metabolic Pathways

This compound is metabolized through various pathways in the body. It undergoes hepatic metabolism, primarily involving cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites for excretion . These metabolic pathways may involve oxidation, reduction, and conjugation reactions, leading to the formation of inactive or less active metabolites. The compound’s interaction with metabolic enzymes can also influence the metabolism of other drugs, potentially leading to drug-drug interactions.

特性

IUPAC Name |

5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c13-10(14)9-6-8(15-11-9)7-12-4-2-1-3-5-12;/h6H,1-5,7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVNJVPXFMDUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NO2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one](/img/structure/B1382438.png)

![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)

![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)

![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)